molecular formula C12H9F3O B11879159 1-(Trifluoromethyl)naphthalene-8-methanol

1-(Trifluoromethyl)naphthalene-8-methanol

Cat. No.: B11879159
M. Wt: 226.19 g/mol
InChI Key: MONSMPBKFXKJBB-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-8-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-8-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method includes the metalation of 1-(Trifluoromethyl)naphthalene using organometallic or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . The reaction conditions often require the presence of specific bases such as tert-butyllithium or sec-butyllithium, and the yields can vary depending on the exact conditions used .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-8-methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoic acids, while reduction can produce various alcohols and hydrocarbons .

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-8-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-8-methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is crucial for its potential biological activities, as it can interact with intracellular targets more effectively. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of particular interest .

Comparison with Similar Compounds

    1-(Trifluoromethyl)naphthalene: Similar in structure but lacks the methanol group.

    2-(Trifluoromethyl)naphthalene: The trifluoromethyl group is attached at the 2nd position instead of the 1st.

    8-(Trifluoromethyl)naphthalene: The trifluoromethyl group is attached at the 8th position, similar to the methanol group in the target compound.

Uniqueness: 1-(Trifluoromethyl)naphthalene-8-methanol is unique due to the presence of both the trifluoromethyl and methanol groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

[8-(trifluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6,16H,7H2

InChI Key

MONSMPBKFXKJBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)C(F)(F)F

Origin of Product

United States

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